2-chloro-1,4-diphenylbenzene

Description

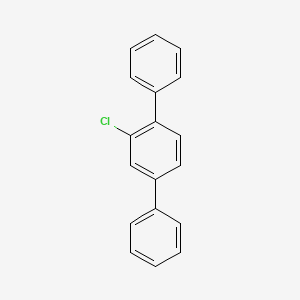

2-Chloro-1,4-diphenylbenzene is a chlorinated aromatic compound characterized by a central benzene ring substituted with a chlorine atom at position 2 and phenyl groups at positions 1 and 4. Its molecular formula is C₁₈H₁₃Cl, with a molecular weight of 264.81 g/mol. The compound’s structure imparts unique steric and electronic properties due to the bulky phenyl groups and electron-withdrawing chlorine atom.

Properties

IUPAC Name |

2-chloro-1,4-diphenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHQYWROIURKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-1,1’:4’,1’‘-terphenyl typically involves the chlorination of 1,1’:4’,1’‘-terphenyl. One common method is the Friedel-Crafts alkylation reaction, where 1,1’:4’,1’‘-terphenyl is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2’ position .

Industrial Production Methods

In industrial settings, the production of 2’-Chloro-1,1’:4’,1’'-terphenyl may involve large-scale chlorination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated terphenyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

Substitution Reactions: Products include various substituted terphenyl derivatives.

Oxidation Reactions: Products include quinones and other oxidized compounds.

Reduction Reactions: Products include dechlorinated terphenyl derivatives.

Scientific Research Applications

2’-Chloro-1,1’:4’,1’'-terphenyl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects: Chloro-Alkoxy Benzenes

- 2-Chloro-1,4-dimethoxybenzene (C₈H₉ClO₂; MW 172.61 g/mol): Unlike 2-chloro-1,4-diphenylbenzene, this compound features methoxy (-OCH₃) groups instead of phenyl substituents. Methoxy groups are electron-donating, enhancing ring reactivity toward electrophilic substitution.

2-Chloro-1,4-diisopropoxybenzene (C₁₂H₁₇ClO₂; MW 228.72 g/mol) :

The larger isopropoxy substituents further reduce reactivity compared to methoxy analogs. The target compound’s phenyl groups would likely exhibit even greater steric effects, limiting applications in fine chemical synthesis but favoring use in materials requiring thermal stability .

| Property | This compound | 2-Chloro-1,4-Dimethoxybenzene | 2-Chloro-1,4-Diisopropoxybenzene |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₃Cl | C₈H₉ClO₂ | C₁₂H₁₇ClO₂ |

| Molecular Weight (g/mol) | 264.81 | 172.61 | 228.72 |

| Key Substituents | Cl, 2×Ph | Cl, 2×OCH₃ | Cl, 2×OCH(CH₃)₂ |

| Likely Reactivity | Low (steric hindrance) | Moderate (electron-donating) | Low (bulky alkoxy) |

Halogenated Derivatives: Chloro-Dihalobenzenes

1,4-Dichlorobenzene (C₆H₄Cl₂; MW 147.00 g/mol) :

This simpler dichloro analog is highly volatile and used in mothballs and deodorizers. In contrast, this compound’s bulkier structure would reduce volatility, making it less suitable for sublimation-based applications but more stable in high-temperature environments .2-Chloro-1,4-difluoro-3-methylbenzene (C₇H₅ClF₂; MW 162.56 g/mol) :

The trifunctional substitution (Cl, F, CH₃) introduces polarity and moderate reactivity. The target compound’s phenyl groups dominate its electronic profile, likely rendering it less reactive toward nucleophilic substitution compared to this fluorinated derivative .

Amino-Substituted Analogs

- 2-Chloro-1,4-diaminobenzene (C₆H₆ClN₂; MW 157.58 g/mol): Amino groups (-NH₂) increase solubility in aqueous media and reactivity in dye synthesis. The absence of amino groups in this compound limits its use in colorant industries but enhances stability under oxidative conditions .

Benzoxazine Derivatives

- 2-(2-Chlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine: This benzoxazine-containing compound shares diphenyl motifs but incorporates a heterocyclic oxygen and nitrogen. Such structures are pivotal in polymer chemistry (e.g., high-performance resins), whereas the target compound’s simpler aromatic system may serve as a monomer or crosslinking agent .

Biological Activity

2-Chloro-1,4-diphenylbenzene, also known as 2-chloro-diphenylbenzene or terphenyl chloride, is a chlorinated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article examines the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is characterized by its two phenyl groups attached to a central benzene ring with a chlorine substituent. Its molecular formula is CHCl, and it has a molecular weight of 220.66 g/mol. The presence of the chlorine atom significantly influences its chemical reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The chlorine atom can participate in various biochemical reactions, potentially modulating enzyme activity. This interaction may influence metabolic pathways within cells.

- Binding Affinity : Studies suggest that chlorinated compounds can exhibit binding affinity to biomolecules such as proteins and nucleic acids, affecting their function and stability.

- Antioxidant Properties : Some chlorinated compounds have shown antioxidant activity, which could play a role in protecting cells from oxidative stress.

Case Studies and Research Findings

Research into the biological activities of this compound has revealed several noteworthy findings:

- Inhibition of Carboxylesterases : A study indicated that derivatives of chlorinated compounds could selectively inhibit human intestinal carboxylesterases (hiCE), which are involved in drug metabolism. The structural characteristics of these compounds suggest that halogenation enhances inhibitory potency .

- Potential Antitumor Activity : Preliminary investigations into the compound's structure have suggested possible antitumor properties. For example, related compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Environmental Impact Studies : Research has shown that chlorinated aromatic compounds like this compound can affect microbial communities in contaminated environments. The biodegradation kinetics of such compounds indicate that they may hinder the breakdown of other pollutants when present in mixtures .

Data Table: Biological Activity Summary

Future Directions

The ongoing research into this compound suggests several avenues for future studies:

- Therapeutic Applications : Further exploration into its potential as an antitumor agent or as a precursor for drug development could yield significant benefits in medicinal chemistry.

- Environmental Remediation : Understanding the biodegradation pathways and interactions with other pollutants could enhance strategies for environmental cleanup involving chlorinated solvents.

- Mechanistic Studies : Detailed studies on the molecular interactions between this compound and biological macromolecules will provide insights into its mode of action and potential therapeutic targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.